molecular formula C17H12F2N4O2S2 B2522156 3-fluoro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-68-6

3-fluoro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2522156
CAS No.: 392297-68-6
M. Wt: 406.43
InChI Key: BHODICDQEXWHRI-UHFFFAOYSA-N
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Description

3-fluoro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetically designed, potent inhibitor of Src kinase, a key signaling protein implicated in oncogenic processes. Its primary research value lies in the investigation of cancer cell proliferation, invasion, and metastasis, as constitutive Src activation is frequently associated with advanced and metastatic cancers . The compound exerts its effect by competitively binding to the ATP-binding site of the Src kinase domain, thereby blocking its phosphotransferase activity and subsequent downstream signaling cascades. This mechanism is particularly relevant for studying pathways such as those involving FAK and STAT3, which are critical for cell survival and motility . Research utilizing this inhibitor focuses on elucidating the role of Src in tumorigenesis and evaluating its potential as a therapeutic target in various malignancies, including breast, colon, and pancreatic cancers. Furthermore, its application extends to exploring tumor angiogenesis, as Src signaling interacts with VEGF-mediated pathways that promote blood vessel formation essential for tumor growth. This makes it a valuable chemical probe for dissecting complex signaling networks in molecular oncology and preclinical drug discovery.

Properties

IUPAC Name

3-fluoro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O2S2/c18-11-4-6-13(7-5-11)20-14(24)9-26-17-23-22-16(27-17)21-15(25)10-2-1-3-12(19)8-10/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHODICDQEXWHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Coupling with Benzamide: The final step involves coupling the thiadiazole intermediate with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

3-fluoro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Core

Position 5 Modifications
Compound Name Substituent at Position 5 Key Spectral Data (IR/NMR) Biological Relevance
Target Compound {[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl IR: νC=O (1682 cm⁻¹), νC=S (1255 cm⁻¹) ; ¹H NMR: δ 7.2–8.1 (aromatic protons) Hypothesized enhanced antimicrobial activity due to fluorine’s lipophilicity
4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) Pyridin-2-yl IR: νN-H (3319 cm⁻¹), νC=O (1663 cm⁻¹); ¹H NMR: δ 7.4–8.3 (pyridine protons) Reduced activity vs. fluorinated analogs due to lack of electron-withdrawing groups
N-[5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide (4-Chlorobenzyl)sulfanyl IR: νS=O (1160 cm⁻¹); ¹H NMR: δ 7.5–7.9 (chlorophenyl protons) Sulfamoyl group may improve solubility but reduce membrane permeability
Position 2 Modifications
Compound Name Substituent at Position 2 Key Spectral Data Notes
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 2,6-Difluorobenzamide X-ray: Dihedral angle = 46.3° between thiadiazole and benzamide Structural rigidity may limit target binding compared to mono-fluorinated analogs
3-Bromo-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide 3-Bromobenzamide ¹H NMR: δ 7.8–8.2 (bromophenyl protons) Bromine’s bulkiness may hinder interaction with enzymes or receptors

Impact of Fluorine Substitution

Fluorine’s position significantly influences physicochemical and biological properties:

  • 3-Fluoro vs. 4-Fluoro Benzamide Derivatives :
    • 3-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4e) :
  • IR: νC-F (1120 cm⁻¹); ¹H NMR: δ 7.3–7.9 (meta-fluorine deshields adjacent protons).
  • Lower logP (predicted) than 4-fluoro analogs due to altered dipole moments.
    • 4-Fluoro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide :
  • IR: νC-F (1105 cm⁻¹); ¹H NMR: δ 7.1–8.0 (para-fluorine causes symmetrical splitting).
  • Higher metabolic stability than non-fluorinated analogs .

Sulfanyl Group Modifications

The sulfanyl linker’s flexibility and electronic effects are critical for activity:

  • {[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl (Target Compound): IR: νN-H (3278 cm⁻¹), νC=O (1682 cm⁻¹) .
  • Benzylsulfanyl (e.g., 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide) :
    • IR: νC-S (1247 cm⁻¹); ¹H NMR: δ 4.3 (s, SCH2).
    • Bulky benzyl group may reduce solubility but improve target specificity.

Key Research Findings

  • Spectral Trends : Fluorinated analogs consistently show νC-F vibrations at 1100–1120 cm⁻¹ in IR and distinct deshielding in ¹H NMR (δ >7.2 for aromatic protons) .
  • Biological Activity : Thiadiazoles with para-fluorine on the benzamide group (e.g., Target Compound) exhibit superior antimicrobial activity compared to ortho- or meta-substituted derivatives, likely due to optimized steric and electronic profiles .
  • Structural Insights : X-ray data for similar compounds (e.g., dihedral angles ~46° between thiadiazole and benzamide rings) suggest conformational flexibility is critical for binding .

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